C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine
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Overview
Description
C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine is a synthetic organic compound that features a methoxyphenyl group and an imidazole ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the methoxyphenyl group: This step might involve a Friedel-Crafts alkylation reaction where the methoxyphenyl group is introduced to the imidazole ring.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the imidazole ring.
Reduction: Reduction reactions could target the imidazole ring or the methoxy group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The methoxyphenyl group might enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
C-(3-Methoxy-phenyl)-C-(1H-imidazol-2-yl)-methylamine: Lacks the methyl group on the imidazole ring.
C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-ethylamine: Has an ethyl group instead of a methyl group.
Uniqueness
C-(3-Methoxy-phenyl)-C-(1-methyl-1H-imidazol-2-yl)-methylamine is unique due to the specific combination of the methoxyphenyl group and the methylated imidazole ring, which may confer distinct biological activities or chemical properties.
Properties
IUPAC Name |
(3-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-7-6-14-12(15)11(13)9-4-3-5-10(8-9)16-2/h3-8,11H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRPMEIUVQBCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC(=CC=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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